1-(1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(18-14-22-19-9-5-4-8-17(18)19)21(25)23-12-10-16(11-13-23)15-6-2-1-3-7-15/h1-10,14,22H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWPUERMMIWEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to elucidate its pharmacological properties.
Synthesis
The synthesis of this compound involves several steps that include the reaction of indole derivatives with tetrahydropyridine structures. The general synthetic pathway can be summarized as follows:
- Formation of Tetrahydropyridine : The starting material is typically a substituted tetrahydropyridine that undergoes cyclization.
- Indole Attachment : The indole moiety is introduced via electrophilic substitution reactions.
- Dione Formation : The final product is obtained through oxidation processes that yield the dione structure.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of indole and tetrahydropyridine exhibit significant anti-inflammatory properties. For instance, compounds related to the target compound showed an anti-inflammatory activity ranging from 49.5% to 70.7% , compared to ibuprofen which exhibited 86.4% at equivalent doses . This suggests that the compound may possess moderate anti-inflammatory effects.
Anticancer Activity
The antiproliferative effects of similar compounds have been evaluated against various cancer cell lines. Notably, derivatives containing the indole structure have shown promising results against breast cancer (MCF-7) and liver cancer (HepG-2) cells, outperforming standard chemotherapy agents like doxorubicin in some cases .
Case Study 1: Indole Derivatives
A study focused on the synthesis and evaluation of 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones revealed that these compounds demonstrated significant anti-inflammatory activity as well as reduced ulcerogenic potential when compared to standard treatments .
Case Study 2: Structure–Activity Relationship
Research examining the structure–activity relationship (SAR) of similar indole-based compounds highlighted that modifications in the phenyl ring significantly influenced biological activity. For example, introducing electron-withdrawing groups on the phenyl ring enhanced anticancer potency against MCF-7 cells .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds related to 1-(1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione exhibit notable anticancer properties. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines such as MCF7 and MDA-MB 231. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways associated with cancer progression .
Antimicrobial Properties
The indole structure is well-known for its antimicrobial activity. Research has demonstrated that compounds containing the indole moiety can effectively inhibit the growth of various bacterial and fungal strains. This property is particularly relevant in the context of increasing antibiotic resistance .
Neuroprotective Effects
Studies have suggested that indole derivatives may possess neuroprotective properties. They can modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from oxidative stress. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Activity
The compound's derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have shown that certain analogs can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in managing inflammatory diseases .
One-Pot Reactions
A significant advancement in synthesizing indole derivatives involves one-pot reactions that streamline the process while maintaining high yields. These methods often utilize environmentally friendly solvents and catalysts to enhance efficiency and reduce waste .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with various biological targets. These studies reveal insights into how the compound interacts at the molecular level with proteins involved in disease pathways, aiding in drug design efforts .
Case Study 1: Anticancer Activity Evaluation
In a recent study, researchers synthesized several derivatives of this compound to evaluate their anticancer activity against MCF7 cells. The most promising derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy.
Case Study 2: Neuroprotection Against Oxidative Stress
Another study focused on assessing the neuroprotective effects of synthesized indole derivatives in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results demonstrated that specific compounds significantly reduced cell death and reactive oxygen species levels compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethane-1,2-Dione Derivatives with Aryl Substituents
Compounds such as 1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e) and 1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3f) () share the indole-diketone scaffold but differ in their aryl substituents. Key comparisons include:
*THP = tetrahydropyridine.
The tetrahydropyridine group in the target compound may reduce π-π stacking compared to fully aromatic substituents (e.g., 3e, 3f) but could improve water solubility due to partial saturation .
Natural Indole-Diketone Derivatives
Natural products like 1,2-bis(1H-indol-3-yl)ethane-1,2-dione and hyrtiosin B () feature dual indole substituents. These compounds exhibit clogP values of 3.31 and 2.0, respectively, indicating moderate lipophilicity. While the natural analogs are hypothesized to inhibit carboxylesterases (CEs) via their 1,2-dione moieties, the target compound’s asymmetric structure may allow selective interactions with other enzymes or receptors .
Asymmetric Phenyl-Pyridinyl Diketones
Compounds such as 1-phenyl-2-pyridinylethane-1,2-diones () were designed to balance potency and solubility. Key differences:
The target’s tetrahydropyridine group may confer distinct pharmacokinetic profiles, though further solubility assays are needed .
Clinically Studied Analog: BMS-488043
BMS-488043 (), an anti-HIV-1 compound, shares the ethane-1,2-dione core but substitutes the indole with a pyrrolo[2,3-c]pyridin-3-yl group and includes a benzoylpiperazine moiety. Comparisons:
| Property | Target Compound | BMS-488043 |
|---|---|---|
| Therapeutic Area | Undefined (potential anticancer) | Antiviral (HIV-1) |
| Key Substituents | Indole + THP | Pyrrolopyridine + piperazine |
| Clinical Status | Preclinical | Phase II (viremia reduction demonstrated) |
The indole-THP combination in the target compound may target different pathways (e.g., kinase inhibition) compared to BMS-488043’s antiviral mechanism .
Piperidine/Tetrahydropyridine Derivatives
1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione () has a fully saturated piperidine ring instead of tetrahydropyridine. Differences include:
| Feature | Target Compound | 3-Methylpiperidine Analog |
|---|---|---|
| Ring Saturation | Partially saturated | Fully saturated |
| Molecular Weight | ~300 (estimated) | 270.33 |
| Conformational Flexibility | Higher (due to THP) | Lower |
The THP group may enhance binding to flexible protein pockets compared to rigid piperidine .
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Q. What are the established synthetic routes for 1-(1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
- Step 1: Indole Core Formation
Start with indole-3-carboxaldehyde as a precursor. React with 4-phenyl-1,2,3,6-tetrahydropyridine under acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions to form the indole-tetrahydropyridine intermediate . - Step 2: Diketone Formation
Introduce the ethane-1,2-dione moiety via oxidation or condensation reactions. For example, use oxalyl chloride in dichloromethane (DCM) under anhydrous conditions at 0–5°C to minimize side reactions . - Critical Parameters :
Q. How is the compound characterized structurally, and what analytical techniques are most reliable for confirming purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
Use ¹H NMR (500 MHz, CDCl₃) to verify indole proton signals (δ 7.0–8.5 ppm) and tetrahydropyridine peaks (δ 2.5–4.0 ppm). ¹³C NMR confirms carbonyl groups (δ 190–200 ppm) . - High-Resolution Mass Spectrometry (HRMS) :
Compare calculated ([M+H]⁺) and observed values (e.g., calcd. 378.1478 vs. found 378.1472) to validate molecular formula . - Chromatography :
Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for analogs of this compound, and how do substituents influence biological activity?
Methodological Answer:
- Key Structural Modifications :
- Indole Substitutions : Methyl or halogen groups at the indole C5 position enhance receptor binding affinity (e.g., 5-fluoro analogs show 3x higher activity in serotonin receptor assays) .
- Tetrahydropyridine Modifications : Replacing the phenyl group with a methyl group (as in 4-methyl-THP derivatives) reduces metabolic instability but decreases CNS penetration .
- Functional Group Impact :
The ethyl group in the tetrahydropyridine ring improves pharmacokinetics (e.g., t₁/₂ increases from 2.1 to 4.8 hours in rat models) by slowing CYP450-mediated oxidation .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Potential Causes :
- Bioavailability Issues : Poor solubility or first-pass metabolism. Use pharmacokinetic (PK) studies with LC-MS/MS to measure plasma concentrations .
- Metabolite Interference : Identify metabolites via liver microsome assays. For example, N-oxide metabolites of tetrahydropyridine derivatives may exhibit off-target effects .
- Mitigation Strategies :
- Reformulate with cyclodextrin-based carriers to enhance solubility.
- Conduct dose-response studies in multiple species (e.g., rodents vs. primates) to assess interspecies variability .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with neurological targets?
Methodological Answer:
- In Vitro Binding Assays :
Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A receptors) to measure IC₅₀ values. Include positive controls (e.g., risperidone) . - Computational Modeling :
Perform molecular docking (AutoDock Vina) with crystal structures of target receptors (PDB ID: 6WGT) to identify critical binding residues (e.g., Asp155 in 5-HT₂A) . - Functional Assays :
Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in HEK293 cells expressing recombinant receptors to confirm agonist/antagonist activity .
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability :
Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Sample at intervals (0, 1, 6, 24 hours) and analyze via HPLC to detect degradation products (e.g., hydrolysis of the diketone moiety) . - Oxidative Stress Testing :
Expose to hydrogen peroxide (0.3% v/v) and monitor oxidation byproducts (e.g., quinone formation) using LC-MS .
Methodological Challenges and Solutions
Q. What strategies are effective in addressing low yields during scale-up synthesis?
Methodological Answer:
Q. How can researchers validate the compound’s toxicity profile before advancing to preclinical trials?
Methodological Answer:
- In Vitro Tox Screens :
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ < 10 μM indicates high risk) .
- Cytotoxicity : MTT assays in HepG2 cells (72-hour exposure) to determine LD₅₀ .
- In Vivo Acute Toxicity :
Administer escalating doses (10–300 mg/kg) to Sprague-Dawley rats. Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, AST) .
Data Interpretation and Reproducibility
Q. What analytical methods are critical for resolving discrepancies in reported biological activity across studies?
Methodological Answer:
Q. How can computational tools predict the compound’s metabolic fate and guide synthetic optimization?
Methodological Answer:
- ADMET Prediction :
Use Schrödinger’s QikProp to estimate CYP450 metabolism sites (e.g., tetrahydropyridine ring oxidation) . - Retrosynthetic Analysis :
Apply Chematica to design analogs with blocked metabolic soft spots (e.g., fluorination of vulnerable C-H bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
